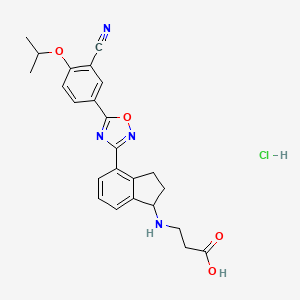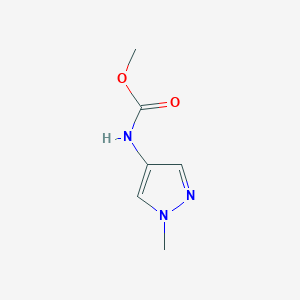
3-bromo-4-cyclopropyl-5-methyl-4H-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-bromo-4-cyclopropyl-5-methyl-4H-1,2,4-triazole” is a chemical compound with the CAS Number: 1520805-08-6 . It has a molecular weight of 202.05 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is1S/C6H8BrN3/c1-4-8-9-6(7)10(4)5-2-3-5/h5H,2-3H2,1H3 . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
The compound has a density of 1.9±0.1 g/cm^3, a boiling point of 255.9±23.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C . Its enthalpy of vaporization is 49.3±3.0 kJ/mol, and it has a flash point of 108.5±22.6 °C . The compound’s molar refractivity is 31.3±0.5 cm^3, and it has a polar surface area of 31 Å^2 .科学的研究の応用
Synthesis and Chemical Properties
Triazole compounds exhibit a wide range of reactivities and are valuable in synthetic organic chemistry for constructing complex molecules. A study by Barlin (1967) investigated the kinetics of reactions involving bromo-N-methyl-tetrazoles and -triazoles, demonstrating the relative reactivity of different triazole derivatives, which is crucial for designing synthetic pathways for new compounds (Barlin, 1967). Additionally, the crystal and molecular structures of triazole derivatives, including those with cyclopropyl groups, have been elucidated to understand their geometric and electronic properties better, aiding in the design of materials with specific characteristics (Boechat et al., 2010).
Antimicrobial Applications
Triazole derivatives have been extensively studied for their antimicrobial properties. Kaplancikli et al. (2008) synthesized new 1,2,4-triazole and triazolothiadiazine derivatives with potent antimicrobial activity, highlighting the potential of triazole compounds in developing new antimicrobial agents (Kaplancikli et al., 2008).
Pharmacological Properties
Beyond antimicrobial activity, triazole derivatives have been explored for various pharmacological applications. Maliszewska-Guz et al. (2005) studied the cyclization of triazole-thiosemicarbazides to produce triazole and thiadiazole derivatives, examining their effects on the central nervous system in mice, which indicates the broad potential of triazole derivatives in medicinal chemistry (Maliszewska-Guz et al., 2005).
Material Science Applications
The structural characteristics of triazole derivatives make them suitable for applications in material science. Yu et al. (2014) discussed the synthesis of dibromo-triazoles and their amino derivatives, important functional materials for various applications in medicinal chemistry and materials science (Yu et al., 2014).
Safety and Hazards
The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
特性
IUPAC Name |
3-bromo-4-cyclopropyl-5-methyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3/c1-4-8-9-6(7)10(4)5-2-3-5/h5H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBPUZDJKWBJXAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C2CC2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
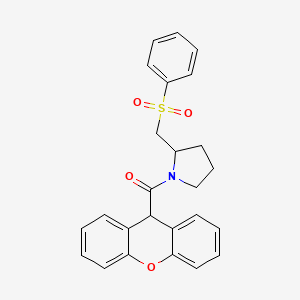
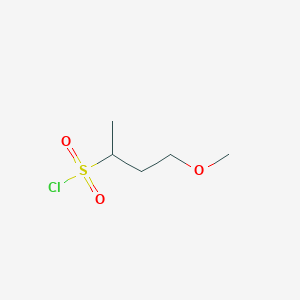



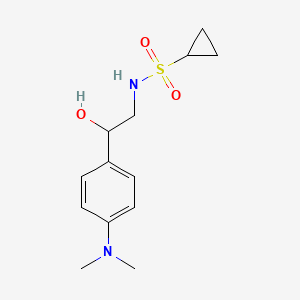
![4-chloro-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]benzamide](/img/structure/B2819004.png)

![1-[3-(2-Fluorobenzenesulfonyl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2819007.png)
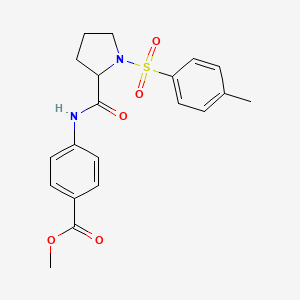

![3-tert-butyl-8b-hydroxy-1-(4-methylphenyl)sulfonyl-3aH-indeno[1,2-c]pyrazol-4-one](/img/structure/B2819013.png)
